molecular formula C30H33NO5 B12317162 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid

Cat. No.: B12317162
M. Wt: 487.6 g/mol
InChI Key: AJWCIRXNJMVOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect amino acids during the coupling process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective coupling of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a tert-butyl ester. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO5/c1-30(2,3)36-22-15-12-20(13-16-22)18-21(14-17-28(32)33)31-29(34)35-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-13,15-16,21,27H,14,17-19H2,1-3H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWCIRXNJMVOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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